molecular formula C5H8N2O4 B12393187 Thymine-alpha,alpha,alpha,6-D4 glycol

Thymine-alpha,alpha,alpha,6-D4 glycol

Cat. No.: B12393187
M. Wt: 164.15 g/mol
InChI Key: GUKSGXOLJNWRLZ-MZCSYVLQSA-N
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Description

Compound “A” is a chemical substance that has garnered significant interest in various scientific fields due to its unique properties and versatile applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound “A” typically involves several steps, starting with the selection of appropriate starting materials. Common synthetic routes include:

Industrial Production Methods

Industrial production of compound “A” often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:

    High-Pressure Reactions: Utilizing elevated pressures to drive the reaction to completion.

    Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Compound “A” undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of compound “A” involves its interaction with specific molecular targets and pathways. It may act by:

Properties

Molecular Formula

C5H8N2O4

Molecular Weight

164.15 g/mol

IUPAC Name

6-deuterio-5,6-dihydroxy-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/i1D3,2D

InChI Key

GUKSGXOLJNWRLZ-MZCSYVLQSA-N

Isomeric SMILES

[2H]C1(C(C(=O)NC(=O)N1)(C([2H])([2H])[2H])O)O

Canonical SMILES

CC1(C(NC(=O)NC1=O)O)O

Origin of Product

United States

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